![molecular formula C12H10BrNO B1283086 1-Benzyl-5-bromopyridin-2(1H)-one CAS No. 217448-53-8](/img/structure/B1283086.png)
1-Benzyl-5-bromopyridin-2(1H)-one
Overview
Description
The compound 1-Benzyl-5-bromopyridin-2(1H)-one is a heterocyclic organic molecule that features a pyridinone core substituted with a benzyl group and a bromine atom. This structure is related to various compounds that have been synthesized and analyzed in the literature, such as antipyrine derivatives, dihydropyridin-2(1H)-ones, and triazin-5(2H)-ones, which exhibit a range of intermolecular interactions and potential for chemical transformations .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the creation of 5-acylpyridin-2(1H)-ones, which can be achieved through a copper-free alkynylation in a one-pot fashion, even with less nucleophilic anilines by altering the solvent system . Similarly, the synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives is performed via a three-component reaction in an ionic liquid, showcasing the versatility and green chemistry approaches in synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-5-bromopyridin-2(1H)-one has been determined using X-ray crystallography. For instance, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one reveals extensive intermolecular hydrogen bonding, which is crucial for understanding the compound's solid-state behavior . These structural analyses are essential for predicting the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Compounds with a similar framework to 1-Benzyl-5-bromopyridin-2(1H)-one can undergo various chemical reactions. For example, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives or undergo cyclic transformations with primary alkylamines to yield imidazolidin-2-ones . These reactions demonstrate the reactivity of bromine-containing heterocycles and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of rotational isomers and their interconversion upon heating can be observed through NMR spectroscopy, as reported for 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The solid-state structures and intermolecular interactions, such as hydrogen bonding and π-interactions, significantly contribute to the stability and properties of these molecules .
Scientific Research Applications
Electrochemical Reduction and Structural Studies 1-Benzyl-5-bromopyridin-2(1H)-one has been studied in the context of electrochemical reduction. Carelli et al. (2002) explored the one-electron electrochemical reduction of pyridinium salts, including those related to 1-Benzyl-5-bromopyridin-2(1H)-one, revealing the formation of various dimeric structures. These studies are significant for understanding the electrochemical behavior of such compounds (Carelli et al., 2002).
Hydrogen Bonding in Crystal Structures Research by Hemamalini and Fun (2010) on similar bromopyridine structures, specifically 2-Amino-5-bromopyridine, demonstrated the importance of hydrogen bonding in forming two-dimensional network structures in the crystal lattice. These findings have implications for the design of molecular structures and materials (Hemamalini & Fun, 2010).
Antimicrobial Properties Senbagam et al. (2016) synthesized a series of substituted N-benzylidene-5-bromopyridin-2-amine compounds, derived from structures similar to 1-Benzyl-5-bromopyridin-2(1H)-one. These compounds were evaluated for their antimicrobial activities, indicating the potential of such structures in pharmaceutical applications (Senbagam et al., 2016).
Thiourea Derivatives Synthesis Nurkenov et al. (2021) explored the synthesis of thiourea derivatives using functionally substituted pyridines, including compounds akin to 1-Benzyl-5-bromopyridin-2(1H)-one. This research contributes to the development of pharmacologically active compounds (Nurkenov et al., 2021).
properties
IUPAC Name |
1-benzyl-5-bromopyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTIPOGAOKXCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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